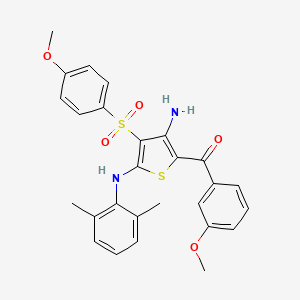

N2-(2,6-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine

Description

N2-(2,6-Dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a structurally complex thiophene derivative characterized by multiple functional groups. The thiophene core is substituted at positions 2, 3, 4, and 5 with:

- 2-position: A 2,6-dimethylphenyl group, which introduces steric bulk and lipophilicity.

- 4-position: An amine group, enabling hydrogen bonding and interactions with biological targets.

- 5-position: A 3-methoxybenzoyl substituent, adding aromaticity and electron-donating methoxy groups.

This compound’s design leverages the thiophene scaffold’s versatility in medicinal chemistry, as thiophenes are known for their role in drug discovery, including applications in anticancer, antiviral, and anti-inflammatory agents . The combination of methoxy, sulfonyl, and benzoyl groups suggests a focus on optimizing solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name |

[3-amino-5-(2,6-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O5S2/c1-16-7-5-8-17(2)23(16)29-27-26(36(31,32)21-13-11-19(33-3)12-14-21)22(28)25(35-27)24(30)18-9-6-10-20(15-18)34-4/h5-15,29H,28H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTDREYCVKUDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC(=CC=C3)OC)N)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,6-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the various functional groups. Common synthetic routes may involve:

Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

Attachment of Functional Groups: The methoxybenzoyl and methoxybenzenesulfonyl groups can be introduced through electrophilic aromatic substitution reactions.

Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2-(2,6-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N2-(2,6-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N2-(2,6-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound can influence signal transduction pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substitutions at the thiophene core and their pharmacological profiles:

Key Differentiators

The 4-methoxybenzenesulfonyl group is rare in literature, contrasting with the more common sulfonamide or chloroacetamido groups in cytotoxic thiophenes .

Electron Effects: The methoxy groups (electron-donating) and sulfonyl moiety (electron-withdrawing) create a polarized electronic environment, which may enhance binding to enzymes like kinases or topoisomerases compared to non-polar analogs (e.g., 4b).

Synergistic Potential: While compound 4b showed synergy with sorafenib (IC50 reduction from 3.9 to 0.5 µM), the target compound’s diamine and benzoyl groups could facilitate interactions with DNA or protein targets, offering standalone efficacy .

Pharmacological Prospects

- Cytotoxicity: The compound’s structural complexity may improve selectivity for cancer cells over normal cells compared to bis-thiophene derivatives (e.g., IC50: 2.1–12.4 µM) .

- Solubility and Bioavailability : The methoxy groups may enhance solubility relative to chlorinated analogs, though the sulfonyl group could reduce membrane permeability.

Biological Activity

N2-(2,6-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a thiophene derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes various functional groups, which may contribute to its interactions with biological systems. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound's synthesis typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent substitutions. The general synthetic route can be summarized as follows:

- Formation of Thiophene Ring : Initial reactions to create the thiophene backbone.

- Substituent Introduction : Nucleophilic and electrophilic substitutions introduce various functional groups.

- Purification : Techniques such as chromatography are employed to isolate the desired product with high purity.

The biological activity of N2-(2,6-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is believed to involve interactions with specific molecular targets such as enzymes and receptors. The presence of functional groups allows for:

- Hydrogen Bonding : Facilitating interactions with biological macromolecules.

- Ionic Interactions : Enhancing binding affinity to target sites.

- Covalent Modifications : Potentially altering enzyme activity or receptor signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, thiophene derivatives have shown selective inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. In vitro assays demonstrated that certain derivatives exhibited potent anticancer effects against various cancer cell lines (breast, colon, lung, and prostate) at low micromolar concentrations .

Anti-inflammatory Activity

Thiophene derivatives have also been investigated for their anti-inflammatory properties. For example, compounds similar to N2-(2,6-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine have been shown to inhibit the activity of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes involved in inflammatory processes . In vivo studies indicated that these compounds could significantly reduce inflammation markers in animal models.

Case Studies

- In Vivo Anti-inflammatory Study : A study demonstrated that a related thiophene compound reduced inflammation in a mouse model by blocking mast cell degranulation and inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations around 10 µM .

- Anticancer Efficacy : In another study involving human cancer cell lines, the compound exhibited dose-dependent cytotoxicity with mechanisms involving apoptosis induction through ROS generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.